(4R)-3,4-dihydro-2H-1-benzopyran-4-ol

Overview

Description

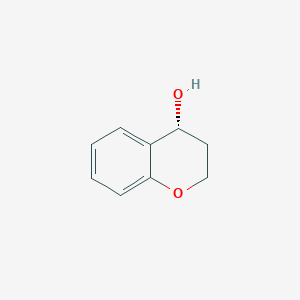

(4R)-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral organic compound belonging to the class of benzopyrans It is characterized by a benzene ring fused to a pyran ring, with a hydroxyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2’-hydroxyacetophenone derivatives. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of 4-oxo-3,4-dihydro-2H-1-benzopyran.

Reduction: Formation of 3,4-dihydro-2H-1-benzopyran derivatives.

Substitution: Formation of halogenated or nitrated benzopyran derivatives.

Scientific Research Applications

(4R)-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as a precursor for drug development.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (4R)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol: The enantiomer of (4R)-3,4-dihydro-2H-1-benzopyran-4-ol, differing in the spatial arrangement of the hydroxyl group.

4H-chromen-4-one: A structurally similar compound lacking the hydroxyl group.

4H-1-benzopyran-4-one: Another related compound with a ketone group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. The presence of the hydroxyl group also imparts distinct chemical reactivity and potential for hydrogen bonding, setting it apart from other benzopyran derivatives.

Biological Activity

(4R)-3,4-dihydro-2H-1-benzopyran-4-ol, a member of the benzopyran family, exhibits a range of biological activities that have garnered interest in pharmacological research. This compound is structurally related to other bioactive compounds and has been studied for its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzopyran core, which is known for its diverse biological properties.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties . It has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects . Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This suggests potential applications in treating inflammatory conditions .

Anticancer Potential

In vitro studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and melanoma cells. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .

The biological effects of this compound are attributed to its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with biological macromolecules, influencing their activity and stability. Additionally, it may modulate enzyme activities and receptor functions involved in signaling pathways related to inflammation and cancer .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| (4S)-3,4-dihydro-2H-1-benzopyran-4-ol | Enantiomer | Similar antioxidant properties |

| 6-methyl-3,4-dihydro-2H-1-benzopyran | Structural analog | Anticancer activity |

| 3,4-Dihydroxycoumarin | Coumarin derivative | Antioxidant and anti-inflammatory |

This table highlights the variations in biological activity among related compounds, emphasizing the distinct profile of this compound.

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in cultured human cells exposed to oxidative agents. The results indicated a protective effect against cellular damage .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties where administration of this compound reduced edema in animal models induced by inflammatory agents .

- Anticancer Investigation : A recent study evaluated its anticancer effects on MCF-7 cells, revealing an IC50 value of 25 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4R)-3,4-dihydro-2H-1-benzopyran-4-ol and its halogenated derivatives?

- Methodology : The compound can be synthesized via bromination of a precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by cyclization to form the benzopyran core. For enantiomeric purity, asymmetric catalysis or chiral resolution techniques (e.g., chiral HPLC) are recommended. Reaction conditions (temperature, solvent polarity) must be optimized to ensure regioselectivity and avoid side reactions like over-bromination .

- Key Consideration : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the hydroxyl group at position 4 .

Q. How is the stereochemistry of (4R)-configured benzopyrans validated experimentally?

- Methodology :

- X-ray crystallography provides definitive proof of the (4R) configuration.

- NMR spectroscopy (e.g., NOESY) can confirm spatial proximity of substituents.

- Optical rotation measurements compare experimental values with literature data for chiral analogs .

Q. What preliminary biological activities are associated with this compound derivatives?

- Findings : Halogenated derivatives (e.g., 6-bromo, 8-fluoro) exhibit antioxidant and anti-inflammatory properties. The hydroxyl group at position 4 facilitates hydrogen bonding with enzymes like cyclooxygenase-2 (COX-2), while halogen atoms (Br, F) enhance lipophilicity and target binding .

- Experimental Design : Use in vitro assays (e.g., DPPH for antioxidants; COX-2 inhibition for anti-inflammatory activity) with controls for structural analogs .

Advanced Research Questions

Q. How can enantioselective synthesis of (4R)-benzopyrans be optimized for high yield and purity?

- Methodology :

- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization.

- Use asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes).

- Monitor enantiomeric excess (ee) via chiral GC or HPLC .

- Data Contradiction : Some studies report lower yields in enantioselective routes compared to racemic synthesis. Mitigate by optimizing catalyst loading and reaction time .

Q. What mechanistic insights explain the bioactivity of 6-bromo-(4R)-benzopyrans?

- Mechanism : The bromine atom participates in halogen bonding with catalytic residues (e.g., Tyr385 in COX-2), while the hydroxyl group stabilizes interactions via hydrogen bonding. Molecular dynamics simulations and mutagenesis studies validate these interactions .

- Experimental Validation : Perform kinetic assays with wild-type and mutant enzymes to quantify binding affinity changes .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and stability?

- Comparative Data :

| Substituent | Reactivity | Bioactivity (IC50, COX-2) | Stability (t₁/₂) |

|---|---|---|---|

| 6-Bromo | High | 12 µM | 48 hours |

| 6-Chloro | Moderate | 18 µM | 72 hours |

| 8-Fluoro | Low | 25 µM | 96 hours |

- Trend : Bulkier halogens (Br) enhance reactivity but reduce metabolic stability. Fluorine improves pharmacokinetics due to lower polar surface area .

Q. What are the key challenges in maintaining compound stability during storage and experimentation?

- Issues : Degradation via oxidation (hydroxyl group) or light-induced bond cleavage.

- Solutions :

- Store at –20°C under argon.

- Use amber vials to prevent photodegradation.

- Add antioxidants (e.g., BHT) to solvents .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Approach :

- Standardize assay conditions (e.g., cell lines, incubation time).

- Validate purity (>95% by HPLC) and stereochemical consistency.

- Use meta-analysis to account for variability in substituent effects .

Q. What advanced analytical techniques are critical for characterizing synthetic intermediates?

- Techniques :

- HRMS for exact mass confirmation.

- 2D NMR (HSQC, HMBC) to assign proton-carbon correlations.

- X-ray crystallography for absolute configuration .

Q. How do solvent and temperature affect cyclization efficiency in benzopyran synthesis?

- Optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C yield higher cyclization rates. Avoid protic solvents (e.g., MeOH) to prevent hydroxyl group protonation, which stalls reactivity .

Q. Methodological Recommendations

- Synthetic Protocols : Prioritize NBS over Br₂ for safer, more controllable bromination .

- Biological Assays : Include halogen-free analogs as negative controls to isolate halogen-specific effects .

- Data Reporting : Disclose enantiomeric purity and storage conditions to ensure reproducibility .

Properties

IUPAC Name |

(4R)-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSHXMOLUWTMGP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317021 | |

| Record name | (R)-4-Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120523-16-2 | |

| Record name | (R)-4-Chromanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120523-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.